molecular formula C23H27N3O7 B563531 Minocycline-d6 Dihydrochloride CAS No. 1036070-10-6

Minocycline-d6 Dihydrochloride

Cat. No. B563531
CAS RN: 1036070-10-6
M. Wt: 463.52
InChI Key: FFTVPQUHLQBXQZ-ZLHZFRHYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Minocycline-d6 Dihydrochloride is a derivative of Minocycline . Minocycline is a tetracycline antibiotic that fights bacteria in the body . It is used to treat many different bacterial infections, such as urinary tract infections, respiratory infections, skin infections, severe acne, chlamydia, tick fever, and others . The chemical name of Minocycline-d6 is (4S,4aS,5aR,12aS)-7- (bis (methyl-d3)amino)-4- (dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide .


Synthesis Analysis

Minocycline hydrochloride has been synthesized using various methods. For instance, minocycline-imprinted hydrogels have been developed for controlled drug delivery in ocular disease treatments . Another study reported the creation of a new polymorph (β-minocycline) with a high melting point compared to the initial minocycline hydrochloride hydrates (α-minocycline) .


Molecular Structure Analysis

The crystal structure of minocycline hydrochloride dihydrate has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . It crystallizes in space group P 2 1 2 1 2 1 with a = 7.40772(1), b = 14.44924(3), c = 22.33329(4) Å, V = 2390.465(12) Å .


Chemical Reactions Analysis

Minocycline has been associated with various adverse reactions. For instance, a 14-year-old boy developed serum sickness-like reaction (SSLR) during treatment with minocycline for facial acne . Another case reported anaphylaxis in a patient during treatment with minocycline .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C23H23D6Cl2N3O7 and a molecular weight of 536.44 . The physical and chemical properties of Minocycline have been studied extensively .

Mechanism of Action

As with other tetracyclines, the mechanism of action of minocycline involves attaching to the bacterial 30S ribosomal subunit and preventing protein synthesis .

Safety and Hazards

Minocycline has been associated with various side effects and hazards. It can cause skin irritation, serious eye irritation, and respiratory irritation . It can also cause permanent discoloration of the teeth and slow down the growth of bones .

Future Directions

Minocycline is not for long-term use . It should be taken exactly as prescribed by a doctor . The amount of medicine that you take depends on the strength of the medicine . Also, the number of doses you take each day, the time allowed between doses, and the length of time you take the medicine depend on the medical problem for which you are using the medicine .

properties

CAS RN

1036070-10-6

Molecular Formula

C23H27N3O7

Molecular Weight

463.52

IUPAC Name

(4S,4aS,5aR,12aR)-7-[bis(trideuteriomethyl)amino]-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17-,23-/m0/s1/i1D3,2D3

InChI Key

FFTVPQUHLQBXQZ-ZLHZFRHYSA-N

SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C

synonyms

[4S-(4α,4aα,5aα,12aα)]-4-(Dimethylamino-d6)-7-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydro-1,11-dioxo-2-naphthacenecarboxamide Dihydrochloride;  Arestin-d6;  Dynacin-d6;  Klinomycin-d6; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.